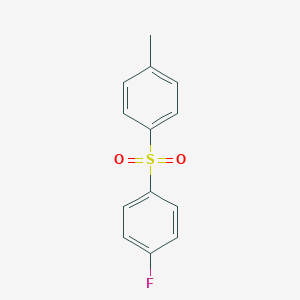![molecular formula C7H12O3 B161808 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) CAS No. 139656-48-7](/img/structure/B161808.png)
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. The antitumor activity of the compound may be due to its ability to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) can affect various biochemical and physiological processes. The compound has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) in lab experiments include its antimicrobial, antitumor, and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One direction is to investigate the compound's potential use as a flavoring agent. Another direction is to further study its mechanism of action and potential applications in the field of medicine. Additionally, the compound's potential toxicity and safety should be studied further to ensure its safe use in various applications.
Conclusion:
In conclusion, 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has potential applications in various fields. Its antimicrobial, antitumor, and anti-inflammatory properties make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Several methods have been reported for the synthesis of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One of the most commonly used methods involves the reaction between furfural and methyl vinyl ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to a series of steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a flavoring agent.
Eigenschaften
CAS-Nummer |
139656-48-7 |
|---|---|
Produktname |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
SMILES |
CC1C(CC(O1)OC)C=O |
Kanonische SMILES |
CC1C(CC(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



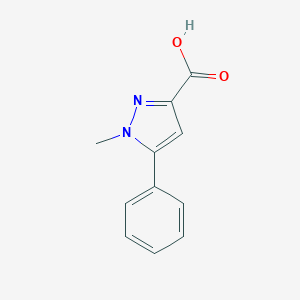
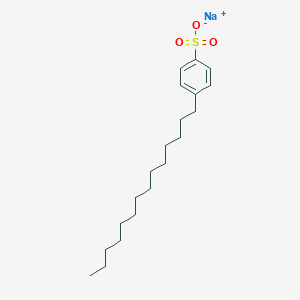
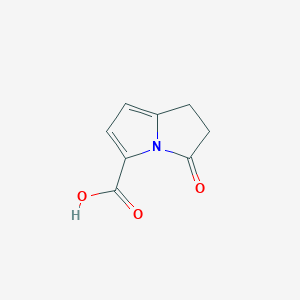
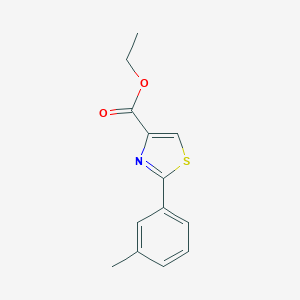
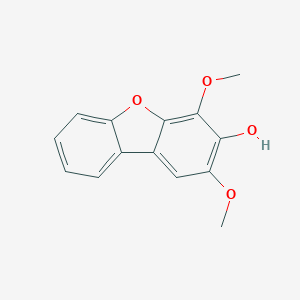
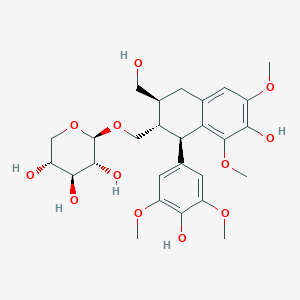
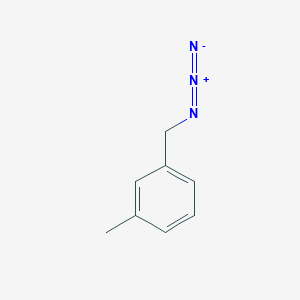
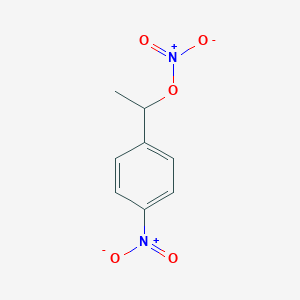
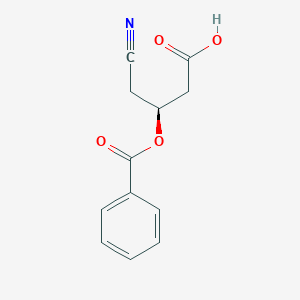
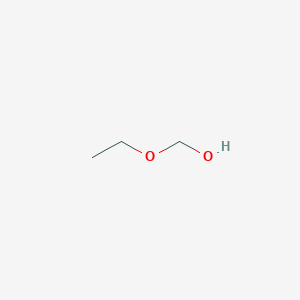
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
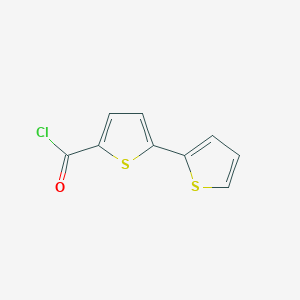
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
